2-[(Diethylamino)methyl]-3,6-dimethylphenol
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Overview
Description
2-[(Diethylamino)methyl]-3,6-dimethylphenol is an organic compound with a complex structure that includes a phenol group substituted with diethylamino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]-3,6-dimethylphenol typically involves the reaction of 3,6-dimethylphenol with diethylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,6-dimethylphenol, diethylamine, and formaldehyde.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylamino)methyl]-3,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-[(Diethylamino)methyl]-3,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Diethylamino)methyl]-3,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A simpler phenol derivative with similar chemical properties but lacking the diethylamino group.
2-(Diethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
Uniqueness
2-[(Diethylamino)methyl]-3,6-dimethylphenol is unique due to the presence of both diethylamino and methyl groups on the phenol ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.
Properties
CAS No. |
6630-03-1 |
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Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-3,6-dimethylphenol |
InChI |
InChI=1S/C13H21NO/c1-5-14(6-2)9-12-10(3)7-8-11(4)13(12)15/h7-8,15H,5-6,9H2,1-4H3 |
InChI Key |
HMLGJNITDIMQCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1O)C)C |
Origin of Product |
United States |
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